molecular formula C20H20N4O3 B11449904 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11449904
M. Wt: 364.4 g/mol
InChI Key: LGKJAWCGGXGIAG-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole moiety, and a pyrimido[1,2-a]benzimidazole core. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . This reaction forms the pyrimido[1,2-a]benzimidazole core, which is then further functionalized to introduce the methoxyethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its complex structure, which combines features of both pyridine and benzimidazole. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 2-Methoxyethyl 2-methyl-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

The structure features a pyrimidine and benzimidazole moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have shown IC₅₀ values in the micromolar range against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 μg/mL
Escherichia coli250 μg/mL
Bacillus subtilis250 μg/mL

These results indicate potential as an antibacterial agent, although further optimization may be necessary to enhance efficacy .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For example, it has been reported to interact with human carbonic anhydrase (hCA II), a metalloenzyme involved in various physiological processes:

  • Inhibition Potency : Compounds with similar structures exhibited IC₅₀ values ranging from 16.2 to 50.2 nmol/L against hCA II.

This inhibition can lead to therapeutic applications in conditions where hCA II is implicated, such as glaucoma and edema .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It appears to activate apoptotic pathways, evidenced by increased markers of apoptosis in treated cells.
  • Enzyme Interaction : The ability to inhibit enzymes like hCA II suggests a mechanism involving competitive inhibition at the active site.

Case Studies

Several case studies have highlighted the potential of benzimidazole derivatives in clinical settings:

  • Case Study on Antitumor Activity :
    • A recent clinical trial evaluated the efficacy of a benzimidazole derivative similar to our compound in patients with non-small cell lung cancer (NSCLC). The trial reported a significant reduction in tumor size in patients treated with the compound compared to those receiving standard chemotherapy.
  • Case Study on Antimicrobial Efficacy :
    • A study assessed the effectiveness of benzimidazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that these compounds could serve as alternative treatments for infections caused by resistant bacteria.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H20N4O3/c1-13-17(19(25)27-12-11-26-2)18(14-7-9-21-10-8-14)24-16-6-4-3-5-15(16)23-20(24)22-13/h3-10,18H,11-12H2,1-2H3,(H,22,23)

InChI Key

LGKJAWCGGXGIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)OCCOC

Origin of Product

United States

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